

# Spectroscopic Profile of 1,2-Epoxybutane: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Epoxybutane

Cat. No.: B156178

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound **1,2-Epoxybutane** (also known as ethyloxirane). The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this epoxide are crucial.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following sections detail the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1,2-Epoxybutane**.

## Experimental Protocol: NMR Spectroscopy

The NMR spectra for **1,2-Epoxybutane** are typically acquired on a spectrometer operating at a frequency of 90 MHz or higher. The sample is prepared by dissolving a small amount of **1,2-Epoxybutane** in deuterated chloroform ( $\text{CDCl}_3$ ), which serves as the solvent and provides an internal lock signal. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). The data is processed to show chemical shifts ( $\delta$ ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal integrals.

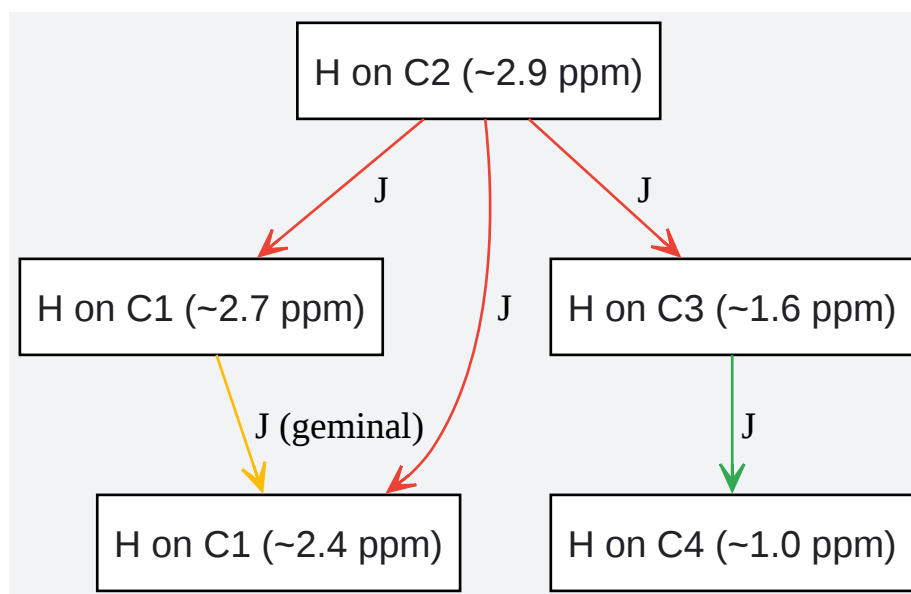
## $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **1,2-Epoxybutane** exhibits distinct signals corresponding to the five non-equivalent protons in the molecule. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of these protons.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Coupling Constants (J) Hz	Integration
H on C2 (methine)	~2.9	-	1H
H on C1 (methylene)	~2.7	-	1H
H on C1 (methylene)	~2.4	-	1H
H on C3 (methylene)	~1.6	-	2H
H on C4 (methyl)	~1.0	-	3H

Note: The methylene protons on C1 are diastereotopic and thus have different chemical shifts.

The following diagram illustrates the proton signaling pathways and their relationships within the **1,2-Epoxybutane** molecule.



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Caption:  $^1\text{H}$  NMR Signaling Pathways in **1,2-Epoxybutane**.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum of **1,2-Epoxybutane** provides information on the carbon framework of the molecule. Four distinct signals are observed, corresponding to the four carbon atoms.

Carbon Assignment	Chemical Shift (δ) ppm
C1 (CH <sub>2</sub> ) of oxirane	~52.2
C2 (CH) of oxirane	~51.5
C3 (-CH <sub>2</sub> -) of ethyl group	~25.5
C4 (-CH <sub>3</sub> ) of ethyl group	~10.0

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **1,2-Epoxybutane** is characterized by specific absorption bands related to the vibrations of its chemical bonds, particularly those of the epoxide ring.

## Experimental Protocol: IR Spectroscopy

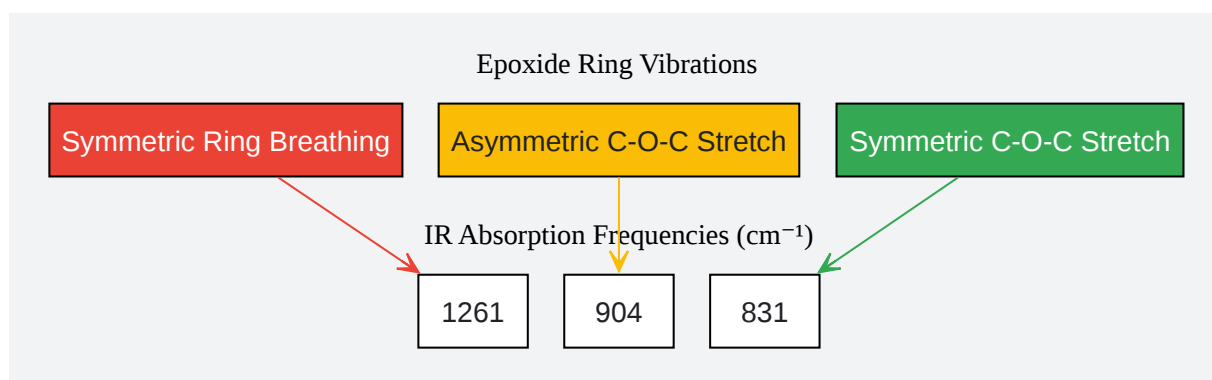
The IR spectrum of **1,2-Epoxybutane** is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like **1,2-Epoxybutane**, the spectrum can be obtained from a thin film of the neat (undiluted) liquid placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The spectrum is recorded as percent transmittance versus wavenumber (cm<sup>-1</sup>).

## Characteristic IR Absorption Bands

The key to identifying **1,2-Epoxybutane** by IR spectroscopy lies in the characteristic vibrations of the three-membered epoxide ring.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
1261	Symmetric ring breathing	Strong
904	Asymmetric C-O-C stretch	Strong
831	Symmetric C-O-C stretch	Strong

The following diagram visualizes the relationship between the key functional group vibrations and their corresponding IR absorption frequencies.



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Caption: Key IR Vibrations of the Epoxide Ring in **1,2-Epoxybutane**.

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